Complete Absence of NOS Inhibitory Activity at Concentrations Exceeding Typical L‑NMMA Working Ranges
D‑NMMA monoacetate fails to inhibit nitric oxide synthase activity at concentrations as high as 100 μM, whereas its L‑enantiomer (L‑NMMA) and other common NOS inhibitors exhibit pronounced inhibition at sub‑micromolar to low‑micromolar levels [1]. This complete lack of inhibition establishes D‑NMMA as the only suitable enantiomer‑matched control for experiments employing L‑NMMA.
| Evidence Dimension | NOS inhibition (presence/absence at specified concentration) |
|---|---|
| Target Compound Data | No NOS inhibition at 100 μM |
| Comparator Or Baseline | L‑NMMA (active enantiomer): IC50 for nNOS = 4.1 μM ; L‑NAME: IC50 for constitutive NOS = 2.5 μM [1] |
| Quantified Difference | >24‑fold higher concentration of D‑NMMA yields zero inhibition vs. 50% inhibition by L‑NMMA at 4.1 μM |
| Conditions | In vitro NOS enzyme assays; L‑NMMA IC50 determined for rat nNOS expressed in HEK293T cells ; L‑NAME IC50 for constitutive NOS from rat brain [1] |
Why This Matters
Procurement of D‑NMMA ensures that observed effects are genuinely NOS‑independent, a level of experimental rigor unattainable with any active NOS inhibitor used as a control.
- [1] Mitchell JA, Kohlhaas KL, Sorrentino R, Warner TD, Murad F, Vane JR. Induction by endotoxin of nitric oxide synthase in the rat mesentery: lack of effect on action of vasoconstrictors. Br J Pharmacol. 1993;109(1):265-270. doi:10.1111/j.1476-5381.1993.tb13563.x View Source
